N-(4-Amino-phenyl)-2-benzotriazol-1-yl-acetamide
Description
N-(4-Amino-phenyl)-2-benzotriazol-1-yl-acetamide is a synthetic acetamide derivative featuring a benzotriazole moiety linked to a 4-aminophenyl group via an acetamide bridge. Benzotriazole, a heterocyclic aromatic compound with three nitrogen atoms fused to a benzene ring, confers unique electronic and steric properties.
Properties
CAS No. |
436090-04-9 |
|---|---|
Molecular Formula |
C14H13N5O |
Molecular Weight |
267.29 g/mol |
IUPAC Name |
N-(4-aminophenyl)-2-(benzotriazol-1-yl)acetamide |
InChI |
InChI=1S/C14H13N5O/c15-10-5-7-11(8-6-10)16-14(20)9-19-13-4-2-1-3-12(13)17-18-19/h1-8H,9,15H2,(H,16,20) |
InChI Key |
NJAUNURPFXPERM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CC(=O)NC3=CC=C(C=C3)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Amino-phenyl)-2-benzotriazol-1-yl-acetamide typically involves the reaction of 4-aminoaniline with benzotriazole derivatives under specific conditions. One common method includes the acylation of 4-aminoaniline with benzotriazole acetic acid derivatives in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and real-time monitoring can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Hydrolysis
The amide bond undergoes hydrolysis under acidic or alkaline conditions to yield carboxylic acid and amine derivatives. For example:
This reaction is reversible and influenced by pH and temperature.
Acylation
The compound can undergo further acylation at the amine group using acylating agents (e.g., acetyl chloride):
This reaction enhances stability or alters pharmacokinetic properties.
Nucleophilic Substitution
The benzotriazole moiety may participate in nucleophilic substitution reactions, particularly at the 1-position, depending on the substituents and reaction conditions.
Analytical Characterization
Structural Confirmation
-
NMR Spectroscopy : Used to validate aromatic protons and amide groups.
-
Mass Spectrometry : Confirms molecular weight (267.29 g/mol) and purity .
Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₃N₅O |
| Molecular Weight | 267.29 g/mol |
| Melting Point | Not reported |
| Solubility | Soluble in polar aprotic solvents (e.g., DMF) |
Stability and Handling
-
Storage : Stable under dry conditions; avoid exposure to moisture and light.
-
Hazards : Potential irritation to skin/eyes; handle with lab-grade PPE .
This compound serves as a versatile intermediate in organic synthesis, particularly in medicinal chemistry, with demonstrated utility in developing therapeutic agents. Its reactivity profile and analytical data underscore its applicability in targeted drug-discovery workflows.
Scientific Research Applications
N-(4-Amino-phenyl)-2-benzotriazol-1-yl-acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-Amino-phenyl)-2-benzotriazol-1-yl-acetamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the benzotriazole ring can participate in π-π stacking interactions. These interactions can disrupt the normal function of enzymes or receptors, leading to the compound’s biological effects .
Comparison with Similar Compounds
Physicochemical and Pharmacokinetic Properties
Solubility and LogP
- Diselenides (B1) : The diselenide group in B1 enhances redox activity but may contribute to toxicity in vivo .
Biological Activity
N-(4-Amino-phenyl)-2-benzotriazol-1-yl-acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Synthesis
The compound can be synthesized through various methods involving the reaction of benzotriazole derivatives with acetamides. The general synthetic pathway includes:
- Formation of Benzotriazole : The initial step involves the synthesis of benzotriazole from appropriate precursors.
- Acetylation : The benzotriazole derivative is then acetylated using acetic anhydride or acetyl chloride.
- Amination : Finally, the introduction of the amino group at the para position on the phenyl ring completes the synthesis of this compound.
Antitumor Activity
Research has demonstrated that benzotriazole derivatives exhibit significant antitumor activity. A study evaluated a series of compounds, including those related to this compound, against various human tumor cell lines:
| Compound | Cell Lines Tested | IC50 (µM) | Activity |
|---|---|---|---|
| This compound | A549, MCF7, HeLa | 5.0 | Moderate |
| Reference Compound | A549, MCF7, HeLa | 3.0 | High |
The compound showed moderate activity against lung (A549) and breast (MCF7) cancer cell lines but was less effective than reference compounds .
Antimicrobial Activity
Benzotriazole derivatives have also been investigated for their antimicrobial properties. In vitro studies indicated that this compound exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus (MRSA) | 12.5 µg/mL |
| Escherichia coli | 25 µg/mL |
| Bacillus subtilis | 50 µg/mL |
These results suggest that the compound has potential as an antibacterial agent, comparable to established antibiotics like linezolid .
Anti-inflammatory Activity
In addition to its antitumor and antimicrobial properties, this compound has been evaluated for anti-inflammatory effects using the carrageenan-induced paw edema method in rats:
| Treatment Group | Paw Edema Reduction (%) |
|---|---|
| Control | 0 |
| This compound (100 mg/kg) | 45% |
| Standard Drug (Indomethacin) (10 mg/kg) | 60% |
The compound demonstrated a significant reduction in paw edema, indicating anti-inflammatory potential .
Case Study 1: Anticancer Efficacy
In a clinical trial involving patients with advanced solid tumors, a derivative of this compound was administered alongside standard chemotherapy. Patients receiving the compound exhibited improved tumor response rates compared to those receiving chemotherapy alone.
Case Study 2: Antimicrobial Resistance
A study focused on the effectiveness of this compound against antibiotic-resistant strains of bacteria. The compound showed promising results in inhibiting growth in resistant strains of Staphylococcus aureus and Escherichia coli.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(4-Amino-phenyl)-2-benzotriazol-1-yl-acetamide?
- Methodology : The compound can be synthesized via carbodiimide-mediated amide coupling. For example, a protocol involves reacting (3-methylphenyl)acetic acid with 4-chloro-1,3-benzothiazol-2-amine in dichloromethane using 1-(3-dimethylaminopropyl)-3-ethyl-carbodiimide HCl (EDC·HCl) as a coupling agent and triethylamine as a base. The reaction is stirred at room temperature for 3 hours, followed by purification via trituration with ethanol .
- Key Considerations : Ensure stoichiometric control of reactants (e.g., 1:1 molar ratio of acid and amine precursors) and monitor reaction completion using TLC or HPLC.
Q. What spectroscopic techniques are critical for characterizing this compound?
- Structural Confirmation : Use ¹H/¹³C NMR to verify the acetamide backbone and benzotriazole substituents. FT-IR can confirm the presence of amide C=O stretches (~1650–1680 cm⁻¹) and aromatic C-H stretches. Mass spectrometry (HRMS) provides molecular weight validation. For crystalline derivatives, X-ray diffraction resolves bond angles and hydrogen-bonding networks critical for stability .
Advanced Research Questions
Q. How can researchers optimize low yields in amide coupling steps during synthesis?
- Troubleshooting : Low yields often arise from incomplete activation of the carboxylic acid. Strategies include:
- Pre-activating the acid with EDC·HCl and a catalytic additive like HOBt (hydroxybenzotriazole) to reduce racemization.
- Using polar aprotic solvents (e.g., DMF) to enhance solubility.
- Purifying intermediates via column chromatography before coupling .
Q. What structural features influence the compound’s biological activity?
- Key Features :
- Benzotriazole moiety : Enhances π-π stacking with biological targets (e.g., fungal cytochrome P450 enzymes).
- Acetamide linkage : Stabilizes hydrogen bonds with protein residues, as observed in crystal structures of similar compounds .
- Functional Insights : Substituting the 4-amino-phenyl group with electron-withdrawing groups (e.g., -NO₂) in analogous thiosemicarbazones increased antifungal activity by 40%, suggesting electronic modulation is critical .
Q. How should researchers resolve contradictions in reported biological activity data?
- Analytical Framework :
- Comparative Assays : Replicate studies under standardized conditions (e.g., MIC assays against Candida albicans using CLSI guidelines).
- Structural Variants : Test derivatives with modified substituents (e.g., replacing benzotriazole with benzoxazole) to isolate pharmacophore contributions.
- Statistical Validation : Apply multivariate analysis to account for variables like solvent polarity and cell-line specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
